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Compound of Interest

Compound Name: Ethyl 5-methyl-4-oxohexanoate

Cat. No.: B1338096 Get Quote

An In-depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate

IUPAC Name: Ethyl 5-methyl-4-oxohexanoate

This technical guide provides a comprehensive overview of Ethyl 5-methyl-4-oxohexanoate,

including its chemical properties, spectroscopic data, and a plausible experimental protocol for

its synthesis. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical synthesis.

Chemical and Physical Properties
Quantitative data for Ethyl 5-methyl-4-oxohexanoate is not readily available in the public

domain. Therefore, predicted data and data from its close structural analog, 5-methyl-4-

oxohexanoic acid, are presented for reference.

Table 1: Physicochemical Properties of Ethyl 5-methyl-4-oxohexanoate and Related

Compounds
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Property Value Compound Data Type

Molecular Formula C₉H₁₆O₃
Ethyl 5-methyl-4-

oxohexanoate
---

Molecular Weight 172.22 g/mol
Ethyl 5-methyl-4-

oxohexanoate
Calculated

Boiling Point 260.2°C at 760 mmHg
5-methyl-4-

oxohexanoic acid
Experimental[1]

Density 1.058 g/cm³
5-methyl-4-

oxohexanoic acid
Experimental[1]

Refractive Index 1.441
5-methyl-4-

oxohexanoic acid
Experimental[1]

XLogP 1.1
Ethyl 5-methyl-4-

oxohexanoate
Predicted

Spectroscopic Data
Detailed experimental spectroscopic data for Ethyl 5-methyl-4-oxohexanoate is limited. The

following tables summarize the predicted mass spectrometry data for the target molecule and

experimental data for a closely related analog, ethyl 4-oxohexanoate, for comparative

purposes.

Table 2: Predicted Mass Spectrometry Data for Ethyl 5-methyl-4-oxohexanoate[2]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 173.11722 139.1

[M+Na]⁺ 195.09916 145.2

[M-H]⁻ 171.10266 139.3

[M+NH₄]⁺ 190.14376 159.5

[M+K]⁺ 211.07310 145.8
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Table 3: Spectroscopic Data for the Analog Ethyl 4-oxohexanoate

Technique Data

¹H NMR (CDCl₃)

δ (ppm): 4.13 (q, 2H, -OCH₂-CH₃), 2.74 (t, 2H, -

CH₂-C=O), 2.55 (t, 2H, -CH₂-COO-), 2.42 (q,

2H, -C(=O)-CH₂-CH₃), 1.25 (t, 3H, -OCH₂-CH₃),

1.05 (t, 3H, -CH₂-CH₃)

¹³C NMR (CDCl₃)

δ (ppm): 210.1 (C=O, ketone), 172.9 (C=O,

ester), 60.5 (-OCH₂-CH₃), 36.7 (-CH₂-C=O),

35.8 (-C(=O)-CH₂-CH₃), 28.1 (-CH₂-COO-), 14.2

(-OCH₂-CH₃), 7.8 (-CH₂-CH₃)

IR Spectroscopy

Key Absorptions (cm⁻¹): ~2980 (C-H stretch),

~1735 (C=O stretch, ester), ~1715 (C=O

stretch, ketone), ~1180 (C-O stretch)

Mass Spectrometry
Molecular Ion (M⁺): 158.19. Key Fragment Ions

(m/z): 115, 101, 87, 71, 57, 43

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Ethyl 5-methyl-4-oxohexanoate
is not readily available in published literature. However, a common and effective method for the

synthesis of β-keto esters is the Claisen condensation. Below is a plausible experimental

protocol for the synthesis of Ethyl 5-methyl-4-oxohexanoate via a crossed Claisen

condensation between ethyl isovalerate and ethyl acetate.

Synthesis of Ethyl 5-methyl-4-oxohexanoate via Crossed Claisen Condensation

This protocol involves the base-mediated condensation of ethyl isovalerate and ethyl acetate.

To favor the desired crossed product, ethyl acetate can be deprotonated to form the enolate,

which then acts as the nucleophile.

Materials:

Sodium ethoxide (NaOEt)
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Anhydrous ethanol

Ethyl acetate

Ethyl isovalerate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Diethyl ether

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium

ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen

or argon).

Enolate Formation: The mixture is cooled in an ice bath, and ethyl acetate (1.0 equivalent) is

added dropwise from the dropping funnel. The solution is stirred at this temperature for 30

minutes to ensure the formation of the ester enolate.

Condensation: Ethyl isovalerate (1.0 equivalent) is then added dropwise to the reaction

mixture. After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the

solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath

and acidified with 1 M HCl until the pH is acidic.

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined

organic layers are washed with saturated NaHCO₃ solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is evaporated under reduced pressure to yield the crude product.

Purification: The crude Ethyl 5-methyl-4-oxohexanoate can be purified by vacuum

distillation or column chromatography on silica gel.

Visualizations
Plausible Synthetic Pathway: Crossed Claisen Condensation

The following diagram illustrates the key steps in the proposed synthesis of Ethyl 5-methyl-4-
oxohexanoate.
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Click to download full resolution via product page

Crossed Claisen condensation pathway for synthesis.

General Experimental Workflow for Characterization

This diagram outlines a typical workflow from synthesis to characterization for a chemical

compound like Ethyl 5-methyl-4-oxohexanoate.
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General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ethyl 5-methyl-4-oxohexanoate IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338096#ethyl-5-methyl-4-oxohexanoate-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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